molecular formula C9H7IN2O2 B12104017 methyl 4-iodo-1H-indazole-3-carboxylate

methyl 4-iodo-1H-indazole-3-carboxylate

Cat. No.: B12104017
M. Wt: 302.07 g/mol
InChI Key: XGNTUIVCUSZUTC-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C9H7IN2O2 It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-iodo-1H-indazole-3-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the reaction of 4-iodoaniline with ethyl 2-cyanoacetate, followed by cyclization and esterification to yield the desired product. The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-iodo-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted indazole derivatives can be formed.

    Oxidation Products: Oxidized forms of the indazole ring.

    Reduction Products: Deiodinated indazole derivatives

Scientific Research Applications

Methyl 4-iodo-1H-indazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-iodo-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring structure allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor sites, modulating their signaling pathways. These interactions are crucial for its biological activities, including anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

  • Methyl 3-iodo-1H-indazole-4-carboxylate
  • Methyl 1H-indazole-3-carboxylate
  • Methyl 3-bromo-1H-indazole-4-carboxylate

Comparison: Methyl 4-iodo-1H-indazole-3-carboxylate is unique due to the position of the iodine atom on the indazole ring, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .

Properties

IUPAC Name

methyl 4-iodo-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNTUIVCUSZUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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